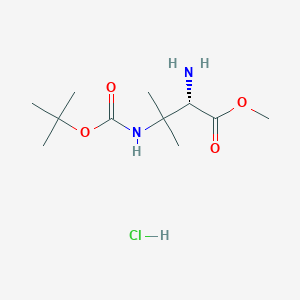
Methyl (S)-2-amino-3-((tert-butoxycarbonyl)amino)-3-methylbutanoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (S)-2-amino-3-((tert-butoxycarbonyl)amino)-3-methylbutanoate hydrochloride is a chemical compound that belongs to the class of amino acid derivatives It is an alanine derivative and is commonly used in various scientific research applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-amino-3-((tert-butoxycarbonyl)amino)-3-methylbutanoate hydrochloride typically involves the esterification of the corresponding amino acid with methanol in the presence of trimethylchlorosilane. This method offers convenience, mild reaction conditions, and good to excellent yields . The reaction can be summarized as follows:
Starting Material: The corresponding amino acid.
Reagents: Methanol and trimethylchlorosilane.
Conditions: Room temperature reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of flow microreactor systems. These systems allow for the efficient and sustainable introduction of the tert-butoxycarbonyl group into a variety of organic compounds . The flow process is more efficient, versatile, and sustainable compared to traditional batch processes.
化学反応の分析
Types of Reactions
Methyl (S)-2-amino-3-((tert-butoxycarbonyl)amino)-3-methylbutanoate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the functional groups present in the compound.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.
科学的研究の応用
Methyl (S)-2-amino-3-((tert-butoxycarbonyl)amino)-3-methylbutanoate hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in organic synthesis and peptide synthesis.
Biology: The compound is used in studies related to amino acid metabolism and protein synthesis.
Industry: The compound is used in the production of various chemical products and materials.
作用機序
The mechanism of action of Methyl (S)-2-amino-3-((tert-butoxycarbonyl)amino)-3-methylbutanoate hydrochloride involves its role as an amino acid derivative. It influences the secretion of anabolic hormones, supplies fuel during exercise, and prevents exercise-induced muscle damage . The compound interacts with various molecular targets and pathways involved in amino acid metabolism and protein synthesis.
類似化合物との比較
Similar Compounds
Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate hydrochloride: Another alanine derivative with similar properties and applications.
Methyl 3-((tert-butoxycarbonyl)(methyl)amino)butanoate: A related compound with a similar structure and function.
Uniqueness
Methyl (S)-2-amino-3-((tert-butoxycarbonyl)amino)-3-methylbutanoate hydrochloride is unique due to its specific structure and the presence of the tert-butoxycarbonyl group, which provides stability and versatility in various chemical reactions. Its role as an amino acid derivative makes it valuable in scientific research and industrial applications.
特性
CAS番号 |
1093192-08-5 |
|---|---|
分子式 |
C11H23ClN2O4 |
分子量 |
282.76 g/mol |
IUPAC名 |
methyl (2S)-2-amino-3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate;hydrochloride |
InChI |
InChI=1S/C11H22N2O4.ClH/c1-10(2,3)17-9(15)13-11(4,5)7(12)8(14)16-6;/h7H,12H2,1-6H3,(H,13,15);1H/t7-;/m1./s1 |
InChIキー |
HIDTXISDBPYRSR-OGFXRTJISA-N |
異性体SMILES |
CC(C)(C)OC(=O)NC(C)(C)[C@@H](C(=O)OC)N.Cl |
正規SMILES |
CC(C)(C)OC(=O)NC(C)(C)C(C(=O)OC)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


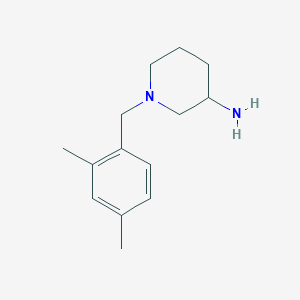
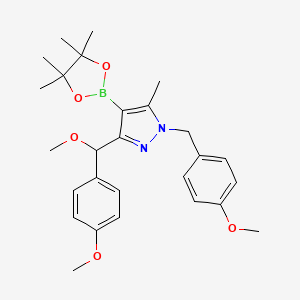
![2-(Methylsulfonyl)-2,9-diazaspiro[5.5]undecane](/img/structure/B13336604.png)
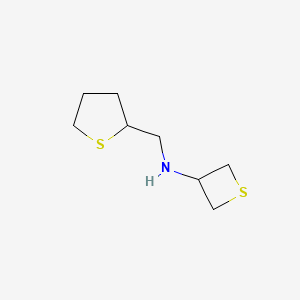
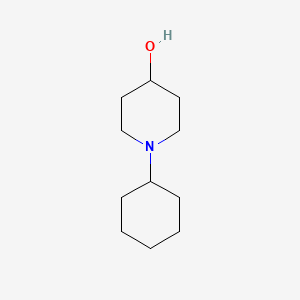
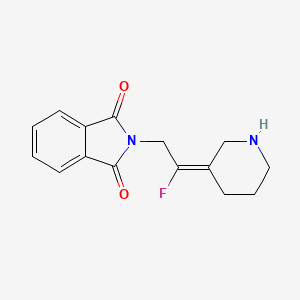
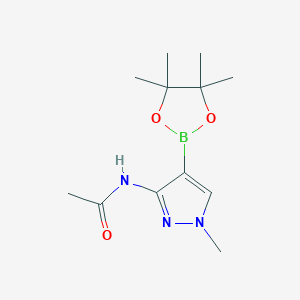
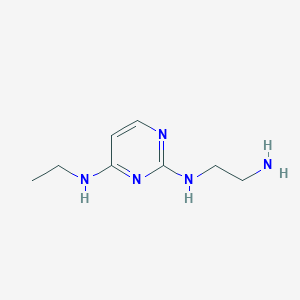
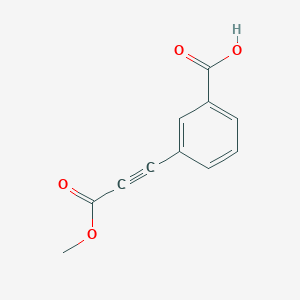
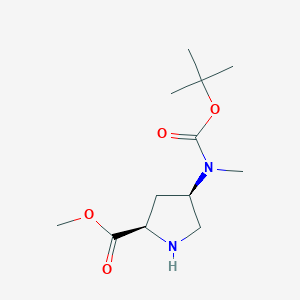
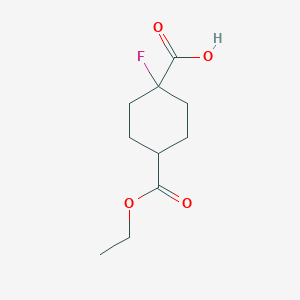
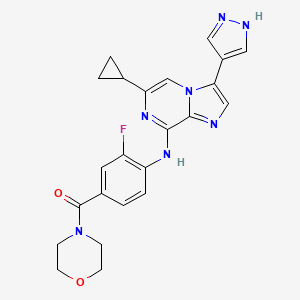
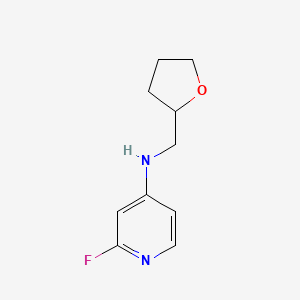
![(1R,2S)-2-((Benzylamino)methyl)-1-(4-chloro-3-fluorophenyl)propane-1,3-diol ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B13336661.png)
